molecular formula C9H12O2 B3332133 6,6-Dimethylbicyclo[3.1.1]heptane-2,4-dione CAS No. 872278-48-3

6,6-Dimethylbicyclo[3.1.1]heptane-2,4-dione

Cat. No. B3332133
CAS RN: 872278-48-3
M. Wt: 152.19 g/mol
InChI Key: MRLMBLCAGJIZHM-UHFFFAOYSA-N
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Description

6,6-Dimethylbicyclo[3.1.1]heptane-2,4-dione is a chemical compound with the molecular formula C9H12O2 . It has a molecular weight of 152.19 g/mol . This compound is also known by other names such as β-Pinene .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Synthesis Methods

A reproducible method for preparing 6,6-Dimethylbicyclo[3.1.1]heptane-2,4-dione involves isomerizing the double bond of commercially available (−)-verbenone, followed by ozonolysis, yielding the desired product efficiently (Childers, Wu, & Marathias, 2006). Similarly, permanganate oxidation of (-)-myrtenal, part of the pinene family, results in the production of α-hydroxyketone and α,β-diketone derivatives of 6,6-Dimethylbicyclo[3.1.1]heptane, showcasing a scalable and efficient synthesis process (Clay et al., 2016).

Structural Analysis

The structural properties of 6,6-Dimethylbicyclo[3.1.1]heptane derivatives, such as nopinone, have been studied to understand their solid-state behavior. For instance, nopinone solidifies below 260 K to form an ordered orthorhombic structure, which is significant for understanding its physical characteristics at lower temperatures (Palin et al., 2008).

NMR Crystallography

NMR crystallography has been utilized to compare the structures of chiral 6,6-dimethylbicyclo[3.1.1]heptane derivatives. These studies involve analyzing chemical shifts and molecular dynamics, providing insights into the structural nuances of these compounds (Jaworska et al., 2012).

Pharmaceutical Applications

While focusing on non-drug applications, it's notable that derivatives of 6,6-Dimethylbicyclo[3.1.1]heptane have been synthesized and evaluated for pharmacological activities, such as thromboxane A2 receptor antagonism (Seno & Hagishita, 1989). These findings are significant for understanding the broader scope of this compound's potential applications.

Mechanism of Action

Mode of Action

The exact mode of action of 6,6-Dimethylbicyclo[31Based on its chemical structure, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6,6-Dimethylbicyclo[31Therefore, its bioavailability and pharmacokinetic profile remain unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6,6-Dimethylbicyclo[31Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

properties

IUPAC Name

6,6-dimethylbicyclo[3.1.1]heptane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-9(2)5-3-6(9)8(11)4-7(5)10/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLMBLCAGJIZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(=O)CC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729433
Record name 6,6-Dimethylbicyclo[3.1.1]heptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

872278-48-3
Record name 6,6-Dimethylbicyclo[3.1.1]heptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6,6-dimethyl-4-methylene-bicyclo[3.1.1]heptan-2-one (2(10)pinen-4-one, 6.8 g, 45.3 mmol) in dry methanol (300 mL) under a nitrogen atmosphere was cooled to −78° C. in a dry ice/acetone bath. The stirred reaction was treated with ozone for 20 minutes, during which time the solution turned a light blue color, indicating accumulation of ozone and completion of the reaction. The reaction was purged with oxygen (5 minutes), followed by nitrogen (10 minutes) at −78° C., and then dimethyl sulfide (5.0 ml, 68.2 mmole) was added dropwise via a syringe. The resulting reaction mixture was stirred overnight, during which time it came up to room temperature. Methanol was removed on a rotary evaporator, and the residue was partitioned between ethyl acetate (300 mL) and water (300 mL). The aqueous layer was extracted with two additional portions of ethyl acetate (300 mL), and the combined organic layers were dried over anhydrous sodium sulfate and concentrated on a rotary evaporator. The desired product was isolated by column chromatography on silica gel (20% ethyl acetate/hexane) to gave the desired product as a white solid (5.7 g; 83% yield), mp=80–81° C.; MS (−) ESI m/z=151 (M−H)−.
Name
6,6-dimethyl-4-methylene-bicyclo[3.1.1]heptan-2-one
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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